molecular formula C16H10ClNO3 B606496 Cavosonstat CAS No. 1371587-51-7

Cavosonstat

Cat. No.: B606496
CAS No.: 1371587-51-7
M. Wt: 299.71 g/mol
InChI Key: BXSZILNGNMDGSL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cavosonstat, also known as N91115, primarily targets the S-nitrosoglutathione reductase (GSNOR) enzyme . This enzyme plays a crucial role in modulating levels of S-nitrosoglutathione (GSNO), a key regulator of cystic fibrosis transmembrane conductance regulator (CFTR) protein activity .

Mode of Action

This compound acts as an inhibitor of the GSNOR enzyme . By inhibiting GSNOR, this compound increases the levels of GSNO, which in turn promotes the maturation and plasma membrane stability of the CFTR protein . This mechanism of action is complementary to CFTR correctors and potentiators .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of the CFTR protein. The CFTR protein is a channel that transports chloride ions across cell membranes, playing a vital role in the production of mucus, sweat, saliva, tears, and digestive enzymes. By stabilizing the CFTR protein, this compound enhances its function, improving ion transport across cell membranes .

Pharmacokinetics

This compound exhibits linear and predictable pharmacokinetics . It is rapidly absorbed and its exposure is unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport . This compound undergoes extensive Phase II metabolism to inactive glucuronide conjugates, primarily the O-glucuronide .

Result of Action

The primary molecular effect of this compound’s action is the stabilization of the CFTR protein, leading to improved ion transport across cell membranes . At the cellular level, this results in the normalization of mucus production and other secretions, potentially alleviating symptoms in diseases like cystic fibrosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism and transport of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cavosonstat can be synthesized through a series of chemical reactions involving the formation of its core structure, 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid . The synthetic route typically involves:

    Formation of the quinoline ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the desired position on the benzene ring.

    Coupling reactions: Formation of the final product through coupling reactions between the quinoline and benzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cavosonstat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .

Properties

IUPAC Name

3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSZILNGNMDGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1371587-51-7
Record name Cavosonstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cavosonstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAVOSONSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid (150 mg, 0.479 mmol) in anhydrous CH2Cl2 (5 mL) was added AlCl3 (320 mg, 2.40 mmol). The reaction mixture was refluxed overnight. The mixture was quenched with saturated NH4Cl (10 mL) and the aqueous layer was extracted with CH2Cl2/MeOH (v/v=10:1, 30 mL×3). The combined organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated to give the crude product, which was purified by prep-HPLC (0.1% TFA as additive) to give 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid (25 mg, yield 18%). 1H NMR (DMSO, 400 MHz): δ 10.20 (brs, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.10-8.00 (m, 2H), 7.95 (d, J=9.2 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.8 Hz, 1H), 7.38 (dd, J=6.4, 2.8 Hz, 1H), 7.22 (d, J=2.4 Hz, 1H), MS (ESI): m/z 299.9 [M+H]+.
Name
3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step Two

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